molecular formula C10H9FO2 B172884 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 127033-13-0

4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B172884
CAS No.: 127033-13-0
M. Wt: 180.17 g/mol
InChI Key: RBJPSYZJIFLOCE-UHFFFAOYSA-N
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Description

4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound characterized by its unique structure, which includes a fluorine atom and a methoxy group attached to an indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one typically involves a series of organic reactions starting from commercially available precursors. One common method includes the reaction of 4-fluorobenzaldehyde with methoxyacetone under acidic conditions to form the desired indanone structure. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid in toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity to various receptors or enzymes, thereby modulating biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

  • 4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one
  • 4-Fluoro-2,3-dihydro-7-methoxy-1H-inden-1-one

Comparison: Compared to similar compounds, 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both fluorine and methoxy groups, which can significantly alter its chemical reactivity and biological activity. These structural differences can lead to variations in their applications and effectiveness in different fields .

Properties

IUPAC Name

4-fluoro-7-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJPSYZJIFLOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)F)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562554
Record name 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127033-13-0
Record name 4-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, to 300 g powdered potassium carbonate in 1.5 1 of acetone is added 121 g II under stirring, followed by 83 ml of dimethyl sulphate. After heating to reflux for 2 hrs, the solvent is distilled off, water is added and the mixture refluxed for a further hour. Extraction with methylene chloride and evaporation gives 125 g of crude III, which is purified by crystallization from EtOAc, m.p. 118°-120°.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step Two
Name

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